molecular formula C8H9FN2O3 B8620655 4-Fluoro-2-(beta-hydroxyethyl)aminonitrobenzene

4-Fluoro-2-(beta-hydroxyethyl)aminonitrobenzene

Cat. No.: B8620655
M. Wt: 200.17 g/mol
InChI Key: TUKKRNLJQYQSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(beta-hydroxyethyl)aminonitrobenzene is a useful research compound. Its molecular formula is C8H9FN2O3 and its molecular weight is 200.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(5-fluoro-2-nitroanilino)ethanol

InChI

InChI=1S/C8H9FN2O3/c9-6-1-2-8(11(13)14)7(5-6)10-3-4-12/h1-2,5,10,12H,3-4H2

InChI Key

TUKKRNLJQYQSCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluoronitrobenzene (6.36 g., 40 mmole), ethanolamine (3.04 g., 50 mmole) and calcium carbonate (4 g., 40 mmole) in dioxane (40 ml) was stirred at 80° C. for 1 hour and filtered while hot. The filtrate was diluted with ethyl acetate and washed with H2O and brine. The organic phase was dried over sodium sulfate and evaporated to give a reddish orange solid. Recrystallization from ethyl acetate gave the compound (11) as reddish orange crystals (5.3 g, 66%).
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
66%

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